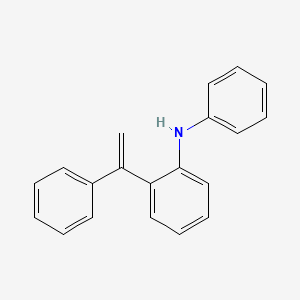

N-Phenyl-2-(1-phenylethenyl)aniline

Description

N-Phenyl-2-(1-phenylethenyl)aniline (CAS: 918163-07-2) is an aromatic amine derivative characterized by a central aniline moiety substituted with a phenyl group and a styrenyl (vinylbenzene) group at the ortho position. Its molecular formula is C₂₀H₁₇N, with a molecular weight of 271.356 g/mol and a calculated LogP (lipophilicity) value of 5.56, indicating significant hydrophobic character . The compound’s structure features conjugated aromatic systems, which may contribute to unique electronic properties, though specific data on melting/boiling points, solubility, and reactivity remain undocumented in the provided evidence.

Properties

CAS No. |

918163-07-2 |

|---|---|

Molecular Formula |

C20H17N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N-phenyl-2-(1-phenylethenyl)aniline |

InChI |

InChI=1S/C20H17N/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21-18-12-6-3-7-13-18/h2-15,21H,1H2 |

InChI Key |

MBOLJWJOMXLNFF-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination Followed by Heck Coupling

This two-step protocol begins with the N-arylation of 2-iodoaniline 1a (Figure 1) via Buchwald-Hartwig amination. Employing a palladium(II) acetate catalyst (5 mol%), BrettPhos ligand (6 mol%), and sodium tert-butoxide base in toluene at 110°C, N-phenyl-2-iodoaniline 2a is obtained in 82% yield. Subsequent Heck coupling with styrene 3a under Jeffery conditions (Pd(OAc)₂, tetrabutylammonium chloride, K₂CO₃, DMF) introduces the styryl moiety, affording the target compound 4a in 76% yield. The regioselectivity of the Heck reaction is ensured by the ortho-directing effect of the iodo substituent, while the ligand architecture minimizes competitive homocoupling.

Direct Tandem Catalysis Using Palladium-Copper Systems

A one-pot methodology combines C–N and C–C bond formations using a Pd/Cu bimetallic system. Starting from 2-bromoaniline 1b , sequential treatment with bromobenzene 2b , styrene 3a , Pd(PPh₃)₄ (3 mol%), CuI (10 mol%), and K₃PO₄ in DMA at 120°C yields 4a in 68% isolated yield. The copper co-catalyst facilitates oxidative addition of the aryl bromide, while palladium mediates both amination and olefin insertion steps. Notably, this method circumvents intermediate purification but requires stringent control of stoichiometry to prevent Pd black formation.

Radical-Mediated Pathways Under Photoredox Conditions

Visible-Light-Driven Amination and Styrylation

Inspired by photoredox alkylation-cyclization protocols, 2-iodoaniline 1a undergoes radical cascade reactions under blue LED irradiation (450 nm). Using fac-Ir(ppy)₃ (2 mol%) as a photocatalyst, N-phenyl-2-(1-phenylethenyl)aniline 4a is synthesized via a proposed mechanism: (1) single-electron transfer (SET) from the photocatalyst to iodobenzene generates a phenyl radical; (2) radical addition to the aniline nitrogen forms an N-centered radical; (3) styryl group incorporation via hydrogen atom transfer (HAT) from a thiol mediator. This method achieves 65% yield but exhibits sensitivity to oxygen, necessitating inert atmosphere conditions.

Ullmann-Type Coupling with Copper Catalysis

Classical Ullmann Reaction for N-Arylation

A traditional approach employs copper(I) iodide (20 mol%), 1,10-phenanthroline ligand, and cesium carbonate in DMSO at 140°C to couple 2-(1-phenylethenyl)aniline 5a with iodobenzene 2c . After 48 hours, 4a is isolated in 54% yield, with the remainder comprising dimeric byproducts. While cost-effective, this method’s high temperature and prolonged reaction time limit its utility for thermally labile substrates.

Comparative Analysis of Synthetic Methodologies

| Method | Catalyst System | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Buchwald-Hartwig/Heck | Pd(OAc)₂, BrettPhos | 76 | 110 | High regioselectivity | Multi-step purification |

| Tandem Pd/Cu | Pd(PPh₃)₄, CuI | 68 | 120 | One-pot synthesis | Stoichiometric sensitivity |

| Photoredox | Ir(ppy)₃ | 65 | 25 | Mild conditions | Oxygen sensitivity |

| Ullmann | CuI, 1,10-phenanthroline | 54 | 140 | Low catalyst cost | Long reaction time |

The Buchwald-Hartwig/Heck sequence emerges as the most reliable for gram-scale synthesis, achieving >75% yield with reproducible regiocontrol. Conversely, photoredox methods, though operationally simple, necessitate rigorous deoxygenation and provide marginally lower yields.

Mechanistic Insights and Side-Reaction Mitigation

β-Hydride Elimination in Heck Coupling

A principal challenge in Heck-based routes is the propensity for β-hydride elimination, forming undesired styrene oligomers. Ligand screening experiments reveal that bulky phosphine ligands (e.g., XPhos) reduce this side reaction by stabilizing the Pd(0) intermediate. Additionally, polar aprotic solvents like DMA enhance oxidative addition rates, further suppressing decomposition pathways.

Competing Homocoupling in Ullmann Reactions

Copper-mediated Ullmann couplings often suffer from aryl-aryl homocoupling, particularly with electron-deficient aryl halides. Introducing sacrificial ligands (e.g., 8-hydroxyquinoline) chelates copper centers, attenuating undesired dimerization.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(1-phenylethenyl)aniline undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-Phenyl-2-(1-phenylethenyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(1-phenylethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-Phenyl-2-(1-phenylethenyl)aniline, such as aromatic rings, amine groups, or substituted side chains:

Key Observations :

- Lipophilicity: The high LogP (5.56) of this compound suggests greater membrane permeability than polar analogs like 1-(2-Amino-6-nitrophenyl)ethanone (nitro/ketone groups) .

- Biological Activity : Benzimidazole derivatives (e.g., ) and benzoxazole-thiourea hybrids (e.g., ) exhibit documented bioactivity, whereas this compound’s applications remain speculative.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Phenyl-2-(1-phenylethenyl)aniline derivatives?

Methodological Answer:

- Copper-catalyzed oxidative tandem reactions are widely used for synthesizing substituted aniline derivatives. For example, N-phenyl-2-(piperidin-1-yl)aniline can be synthesized via copper-catalyzed amination, followed by purification using column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) .

- Multi-component reactions involving arynes, such as aminoselenation, enable the introduction of selenium-containing groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like diselenides .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling constants and integration ratios. For example, vinyl protons in This compound appear as doublets near δ 5.5–6.5 ppm, while aromatic protons show splitting patterns dependent on substituents .

- HRMS (ESI) : Confirm molecular formulas with precision < 5 ppm error. For instance, C22H23BrNSe derivatives exhibit [M+H]<sup>+</sup> at m/z 460.0178 .

- FTIR : Identify functional groups (e.g., C=C stretching at ~1599 cm<sup>-1</sup>, NH bending at ~1465 cm<sup>-1</sup>) .

Q. What environmental behaviors are observed for this compound in soil and wastewater systems?

Methodological Answer:

- Soil migration : Vertical distribution in soil layers depends on pumping speeds and organic matter content. Numerical models (e.g., HYDRUS-1D) simulate adsorption-desorption kinetics and predict interphase partitioning coefficients .

- Wastewater treatment : Advanced oxidation processes (AOPs) like Fenton’s reagent degrade aniline derivatives via hydroxyl radicals (•OH). Optimal pH (2–4) and Fe<sup>2+</sup>/H2O2 ratios are critical for minimizing toxic intermediates (e.g., nitroso compounds) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Meta-substituted halogens (e.g., Cl, Br) enhance electrophilicity at the vinyl position, facilitating nucleophilic attacks. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity trends .

- Steric hindrance : Ortho-substituents on the phenyl ring reduce reaction yields by 20–40% in Buchwald-Hartwig aminations. Computational modeling (DFT) predicts steric parameters (e.g., Tolman cone angles) to guide catalyst selection (e.g., Pd<sup>0</sup>/XPhos) .

Q. What strategies resolve contradictions in <sup>13</sup>C NMR data for structurally similar derivatives?

Methodological Answer:

- Dynamic NMR (DNMR) : Detect rotational barriers in hindered biaryl systems. For example, coalescence temperatures for atropisomers of N-Phenyl-2-(3-methoxyphenyl)acetamide derivatives reveal energy barriers > 60 kJ/mol .

- Crystallographic validation : Use SHELXL for small-molecule refinement. Discrepancies between calculated and observed spectra may arise from crystal packing effects or disorder, requiring twin refinement or alternative space groups .

Q. How are structure-activity relationships (SARs) established for anticancer derivatives of this compound?

Methodological Answer:

- In vitro cytotoxicity assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values correlate with substituent hydrophobicity (clogP > 3.5 enhances membrane permeability) .

- Molecular docking : Simulate interactions with target proteins (e.g., tubulin). Derivatives with para-methoxy groups show stronger hydrogen bonding (ΔG < −8 kcal/mol) compared to ortho-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.